molecular formula C23H23N5O3S B2407461 N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-82-5

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2407461
CAS No.: 894040-82-5
M. Wt: 449.53
InChI Key: RUNQGHUAQPNUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound . It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes the compound , has been a subject of research . The synthesis methods of these compounds have been summarized in various studies . They are synthesized from various nitrogen sources .


Molecular Structure Analysis

The molecular formula of the compound is C22H21N5O2S. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Scientific Research Applications

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, such as N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, represent a class of compounds known for their significant biological and pharmacological properties. These compounds have attracted substantial interest in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The high rates of biological activity of these derivatives make them attractive for scientific research and potential applications in various fields, including pharmacy, medicine, and agriculture (Ohloblina, 2022).

Synthesis and Chemical Modeling

The synthesis of 1,2,4-triazole derivatives involves a variety of chemical modeling approaches. The modern organic synthesis focuses on the possibility of various chemical modeling of 1,2,4-triazoles and the peculiarities of using their derivatives. Research efforts are directed towards identifying new compounds with pronounced antibacterial and antifungal activity, as well as exploring their analgesic and anti-inflammatory properties. The synthesis and transformation of these compounds involve a wide range of chemical reactions, making them versatile for applications in different scientific and industrial domains (Koval et al., 2022).

Applications in Industry and Medicine

1,2,4-Triazole derivatives are not limited to laboratory research; they find applications in various industrial and medical fields. These compounds are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, they serve as the basis for the production of plant protection products, such as insecticides and fungicides. In medicine, these derivatives are used to produce drugs with antimicrobial effects and cardiological benefits. The versatility and potential of these compounds underscore their importance in fine organic synthesis and their contribution to advancing various sectors (Nazarov et al., 2021).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is related to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents . Given the importance of the triazole scaffold, its synthesis has attracted much attention .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-17(8-10-19)25-22(30)21(29)24-12-11-18-14-32-23-26-20(27-28(18)23)16-6-4-5-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNQGHUAQPNUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.